6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine

Catalog No.
S14021334
CAS No.
M.F
C10H17N5
M. Wt
207.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-dia...

Product Name

6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine

IUPAC Name

6-cyclopropyl-2-N,2-N-diethyl-1,3,5-triazine-2,4-diamine

Molecular Formula

C10H17N5

Molecular Weight

207.28 g/mol

InChI

InChI=1S/C10H17N5/c1-3-15(4-2)10-13-8(7-5-6-7)12-9(11)14-10/h7H,3-6H2,1-2H3,(H2,11,12,13,14)

InChI Key

SVEIDDWGNUKJDT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)N)C2CC2

6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine is a nitrogen-containing heterocyclic compound belonging to the triazine family. This compound features a triazine ring with two ethyl groups at the 2-position and a cyclopropyl group at the 6-position. The general structure can be represented as follows:

  • Triazine ring: A six-membered ring containing three nitrogen atoms and three carbon atoms.
  • Substituents: The ethyl groups (–C2H5) at positions 2 and 2' enhance its solubility and biological activity, while the cyclopropyl group (a three-membered carbon ring) introduces unique steric and electronic properties.

This compound is of interest due to its potential applications in pharmaceuticals and agrochemicals, particularly in relation to its biological activity.

The chemical reactivity of 6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine can be explored through various synthetic pathways. For instance:

  • Nucleophilic Substitution: The nitrogen atoms in the triazine ring can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Condensation Reactions: The amino groups can react with aldehydes or ketones to form imines or other derivatives.
  • Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the formation of different triazine derivatives.

These reactions highlight the versatility of the compound for further chemical modifications.

Research indicates that compounds related to 6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine exhibit significant biological activity. For example:

  • Anticancer Properties: Similar triazine derivatives have shown antiproliferative effects against various cancer cell lines, suggesting that this compound may also possess similar properties. Studies have demonstrated selective toxicity towards cancer cells while sparing non-cancerous cells .
  • Metabolic Syndrome Treatment: Some triazines are being investigated for their ability to manage metabolic syndromes and diabetes, potentially acting through mechanisms involving insulin sensitivity and glucose metabolism .

The synthesis of 6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine can be achieved through several methods:

  • One-Pot Synthesis: Utilizing readily available reagents such as cyanoguanidine and appropriate aldehydes under microwave-assisted conditions can yield this compound efficiently.

    Example Reaction:
    text
    Cyanoguanidine + Aldehyde + Amine → 6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine
  • Cyclization Reactions: Starting from diethylamine and cyclopropyl-substituted precursors followed by cyclization reactions can lead to the formation of the desired triazine structure.
  • Functional Group Modification: Post-synthesis modification can be employed to introduce or alter functional groups on the triazine ring for enhanced activity or specificity.

6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine has several potential applications:

  • Pharmaceuticals: Its anticancer properties make it a candidate for drug development targeting specific types of tumors.
  • Agriculture: Similar compounds have been used as herbicides or fungicides due to their ability to inhibit certain biological pathways in pests or pathogens.
  • Chemical Intermediates: It can serve as a building block in organic synthesis for developing more complex molecules.

Interaction studies involving 6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine focus on its binding affinity with various biological targets:

  • Enzyme Inhibition: Studies may assess its ability to inhibit enzymes involved in cancer progression or metabolic pathways.
  • Receptor Binding: Investigating interactions with specific receptors could reveal its mechanism of action in biological systems.

These studies are crucial for understanding how this compound exerts its effects at a molecular level.

Several compounds share structural similarities with 6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
6-Chloro-N,N-diethyl-1,3,5-triazine-2,4-diamineChloride substituent at position 6Enhanced herbicidal activity
6-Methyl-N,N-diethyl-1,3,5-triazine-2,4-diamineMethyl group at position 6Increased lipophilicity
6-(Cyclohexyl)-N,N-diethyl-1,3,5-triazine-2,4-diamineCyclohexyl substituentPotentially different pharmacokinetics

Uniqueness

What sets 6-Cyclopropyl-n2,n2-diethyl-1,3,5-triazine-2,4-diamine apart is its specific combination of cyclopropyl and diethyl substituents which may confer unique steric effects and biological activities not found in other similar compounds. Its potential selectivity towards cancer cells while minimizing effects on normal cells highlights its promising therapeutic profile.

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

207.14839556 g/mol

Monoisotopic Mass

207.14839556 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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